Product packaging for Piperidine-1-carbothiohydrazide(Cat. No.:)

Piperidine-1-carbothiohydrazide

Cat. No.: B12122249
M. Wt: 159.26 g/mol
InChI Key: XHIHKTCUUHGKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-1-carbothiohydrazide (CID 5362630, Molecular Formula: C6H13N3S) is a piperidine-based thiocarbohydrazide derivative that serves as a vital synthetic intermediate in medicinal and agrochemical research. Its primary research value lies in its role as a precursor for the synthesis of thiosemicarbazone derivatives, which are investigated for their potent biological activities. Recent scientific studies highlight its significant application in developing novel antimycobacterial agents. This compound is used to synthesize piperidinothiosemicarbazone derivatives that have demonstrated exceptional activity against drug-resistant strains of Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) as low as 0.5-4 μg/mL . These compounds exhibit high selectivity and low cytotoxicity, making them promising candidates for future tuberculostatic drugs . Furthermore, this reagent is utilized in constructing molecular hybrids containing both pyridine and piperidine pharmacophores, an approach in modern drug design aimed at targeting multiple pathways in infectious diseases . Beyond pharmaceuticals, this compound and its analogous structures are also employed in the design and synthesis of new fungicidal agents for agricultural research, showing efficacy against various plant-pathogenic fungi . This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive synthetic protocols and biological screening data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3S B12122249 Piperidine-1-carbothiohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N3S

Molecular Weight

159.26 g/mol

IUPAC Name

piperidine-1-carbothiohydrazide

InChI

InChI=1S/C6H13N3S/c7-8-6(10)9-4-2-1-3-5-9/h1-5,7H2,(H,8,10)

InChI Key

XHIHKTCUUHGKSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)NN

Origin of Product

United States

Sophisticated Synthetic Methodologies and Mechanistic Pathways

Synthesis of N'-Substituted Piperidine-1-carbothiohydrazide Derivatives

Scaffold Hopping Strategies for Novel this compound Analogues

Scaffold hopping is a powerful strategy in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.gov This approach is particularly valuable for navigating around existing patents, improving pharmacokinetic profiles, and discovering new intellectual property. While direct examples of scaffold hopping specifically for this compound are not extensively documented, the principles of this strategy can be applied to generate novel analogues.

Key approaches in scaffold hopping that could be applied to this compound include:

Heterocycle Replacements: The piperidine (B6355638) ring could be replaced with other six-membered nitrogen-containing heterocycles like morpholine (B109124) or piperazine (B1678402) to explore the impact of additional heteroatoms on the compound's properties.

Ring Opening and Closure: This strategy involves modifying the flexibility of the molecule. For instance, the piperidine ring could be opened to create a more flexible linear scaffold, or conversely, a more rigid bicyclic system could be formed through ring closure reactions.

Topology-Based Hopping: This involves maintaining the three-dimensional arrangement of key functional groups while altering the underlying scaffold. This can lead to the discovery of entirely new core structures with similar biological activities.

The application of these strategies would enable the exploration of a wider chemical space around the this compound core, potentially leading to the discovery of analogues with enhanced properties.

Exploration of Regioselective Synthesis and Intramolecular Cyclization in this compound Chemistry

The presence of multiple reactive sites in this compound makes regioselectivity a critical aspect of its chemistry. Controlling the site of reaction is essential for the synthesis of well-defined derivatives. Carbothiohydrazides, in general, are versatile precursors for the synthesis of various five- and six-membered heterocyclic rings, such as thiadiazoles, thiazoles, and triazoles, through cyclization reactions. researchgate.net

Intramolecular cyclization of piperidine derivatives is a common strategy for the formation of new ring systems. mdpi.com The specific reaction conditions and the nature of the substituents on the piperidine ring can influence the regiochemical outcome of these cyclizations. For instance, radical-mediated cyclizations and transition-metal-catalyzed reactions have been employed to achieve specific ring closures. mdpi.com

While specific studies on the regioselective synthesis and intramolecular cyclization of this compound are limited, the known reactivity of both the piperidine and carbothiohydrazide moieties suggests a rich potential for such transformations. The hydrazino and thione groups of the carbothiohydrazide unit are key players in these cyclization reactions, reacting with various electrophiles to form new heterocyclic rings. researchgate.net

Advanced Methodologies for Derivative Functionalization

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. The reactive nature of the carbothiohydrazide group allows for a variety of chemical transformations, leading to a wide range of derivatives.

A prominent functionalization strategy involves the condensation of this compound with various aldehydes and ketones to form Schiff bases. These reactions are often catalyzed by a base, such as piperidine itself, and proceed by the reaction of the primary amine of the hydrazide group with the carbonyl compound. nih.govmdpi.com A series of benzaldehyde (B42025) thiosemicarbazide (B42300) derivatives containing a piperidine moiety have been synthesized, demonstrating the feasibility of this approach. mdpi.com

The synthesis of these Schiff bases provides a platform for further structural diversification. The resulting imine bond and the thione group can participate in subsequent reactions to create more complex heterocyclic systems. For example, the reaction of thiosemicarbazide derivatives with α-haloketones is a well-established method for the synthesis of thiazole (B1198619) rings. chemmethod.com This suggests that this compound could be a valuable precursor for the synthesis of novel piperidinyl-thiazole derivatives.

Below is a table summarizing the synthesis of some (E)-N′-(substituted benzylidene)this compound derivatives.

Compound IDSubstituent on BenzaldehydeYield (%)Melting Point (°C)
3a 4-F75165.2-166.0
3b 4-Cl73179.3-180.1
3c 4-Benzyloxy66120.0-121.0
3d 4-OH70200.1-201.2
3e 4-CH380160.5-161.3
3f 4-OCH377155.4-156.2
3g 4-NO271198.7-199.5
3h 3-F72160.1-160.9
3i 3-Cl70158.9-159.6
3j 3-Br69163.7-164.5
3k 3-OH65185.2-186.3
3l 3-CH376140.8-141.5
3m 3-OCH374135.6-136.4
3n 3-NO270175.4-176.2
3o 2-F68170.3-171.1
3p 2-Cl65175.8-176.5
3q 2-Br63178.2-179.0
3r 2-OH60190.4-191.3
3s 2-CH372155.7-156.8
3t 2-OCH370148.9-149.7

Data sourced from a study on the synthesis of benzaldehyde thiosemicarbazide derivatives containing a piperidine moiety. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Piperidine-1-carbothiohydrazide derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon frameworks.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within derivatives of this compound. In a typical spectrum, the protons of the piperidine (B6355638) ring appear as multiplets in the upfield region, generally between δ 1.44 and 4.01 ppm. mdpi.com The protons on the carbons adjacent to the nitrogen atom (α-protons) are typically found further downfield (around δ 3.73-4.01 ppm) compared to the other ring protons (β- and γ-protons, around δ 1.44-1.69 ppm) due to the deshielding effect of the nitrogen atom. mdpi.com

A key diagnostic signal is the singlet corresponding to the NH proton of the thiohydrazide moiety, which is often observed at a significant downfield shift, typically in the range of δ 9.65 to 11.22 ppm. mdpi.comescholarship.org This substantial downfield shift is indicative of a proton attached to a nitrogen atom, which may also be involved in hydrogen bonding. For derivatives containing an azomethine group (CH=N), the proton of this group gives rise to a characteristic singlet in the δ 8.05-8.34 ppm region. mdpi.com

Table 1: Selected ¹H NMR Spectral Data for Representative this compound Derivatives (in DMSO-d₆)

CompoundPiperidine-H (ppm)NH (ppm)Other Key Signals (ppm)
(E)-N′′-(2,6-Dichlorobenzylidene)this compound1.44-1.69 (m, 6H), 3.73-4.01 (m, 4H)11.22 (s, 1H)8.34 (s, 1H, CH=N), 7.43 (m, 3H, Ar-H)
(E)-N′-(5-Chloro-2-hydroxybenzylidene)this compound1.59 (m, 6H), 3.78-3.99 (m, 4H)11.48 (s, 1H)8.39 (s, 1H, CH=N), 11.68 (s, 1H, Ar-OH)
N'-((3-aminopyridin-2-yl)methylene)this compound (in CD₃CN)1.69 (m, 6H), 3.84 (t, 4H)9.65 (s, 1H)8.33 (s, 1H, CH=N), 7.90 (dd, 1H, Py-H)

Data sourced from multiple studies. mdpi.comescholarship.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound derivatives, the most downfield signal corresponds to the thiocarbonyl carbon (C=S) of the carbothioamide group, appearing around δ 178-180 ppm. mdpi.comnih.gov The carbons of the piperidine ring typically resonate in the range of δ 23-52 ppm. The carbons directly bonded to the nitrogen (α-carbons) are found around δ 49-52 ppm, while the other ring carbons (β- and γ-carbons) appear at higher fields (δ 23-26 ppm). mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT) analysis, particularly DEPT-135, is employed to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH₂ groups are represented by negative signals, which confirms the presence of the methylene (B1212753) groups within the piperidine ring. mdpi.comnih.gov

Table 2: ¹³C NMR Spectral Data for a Representative this compound Derivative (in DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)
C=S180.43
Piperidine (α-C)51.55
Piperidine (β-C)25.90
Piperidine (γ-C)23.96
Aromatic/Azomethine Carbons129.29 - 138.44

Data for (E)-N′′-(2,6-Dichlorobenzylidene)this compound. mdpi.com

Information regarding variable temperature NMR studies specifically for this compound was not found in the reviewed literature. Such studies would be valuable for investigating conformational dynamics, such as the ring inversion of the piperidine moiety or restricted rotation around the C-N bonds of the thioamide group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bonding Interactions

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. The spectra exhibit several key absorption bands that confirm the molecular structure. A strong absorption band due to the N-H stretching vibration is typically observed around 3150-3350 cm⁻¹. mdpi.comnih.gov

A crucial band for these compounds is the C=S (thiocarbonyl) stretching vibration. nih.gov The C=N stretching vibration of the azomethine group in derivatives is generally weak and appears around 1600-1650 cm⁻¹. mdpi.comresearchgate.net The absence of a band in the 2500–2600 cm⁻¹ range, which is characteristic of a thiol group (S-H), indicates that in the solid state, these molecules exist predominantly in the thione form rather than the thiol tautomer. nih.gov

Table 3: Key FTIR Absorption Bands for Representative this compound Derivatives (KBr, cm⁻¹)

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3150 - 3350
C=N Stretch~1600 - 1650
C=S Stretch~1236 - 1319 & ~843 - 885

Data compiled from multiple sources. mdpi.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the unambiguous determination of the molecular formula. bsu.edu.eg The HRMS data for derivatives of this compound are consistent with their calculated molecular formulas, confirming their elemental composition. nih.govbsu.edu.eg This technique is crucial for verifying the identity of newly synthesized compounds. mdpi.com

Single Crystal X-ray Crystallography for Precise Three-Dimensional Structural Elucidation

Single Crystal X-ray Crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of this compound have been conducted. For instance, the crystal structure of N′-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]this compound hydrate (B1144303) was determined. nih.govacs.org The analysis revealed that the piperidine ring adopts its stable chair conformation. nih.gov The crystal structure is stabilized by various intermolecular hydrogen bonds. Similarly, the zwitterionic structure of a pyrazine-containing derivative was confirmed by X-ray crystallography, providing crucial insight into its electronic distribution. researchgate.netnih.gov This technique is invaluable for understanding the steric and electronic properties that govern the molecule's behavior and interactions.

Table 4: Crystallographic Data for a Representative Derivative, N′-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]this compound Hydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not provided in abstract
b (Å)Value not provided in abstract
c (Å)Value not provided in abstract
β (°)Value not provided in abstract
Volume (ų)Value not provided in abstract
ZValue not provided in abstract

Detailed cell parameters were not available in the provided search results, but the space group and crystal system were identified. nih.govacs.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Nanocrystallinity

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to characterize the structural properties of crystalline solids. This method provides comprehensive information regarding the atomic arrangement within a material, making it an indispensable tool for the phase identification and structural analysis of chemical compounds such as this compound. By directing X-ray beams onto a powdered or microcrystalline sample, a unique diffraction pattern is generated, which serves as a distinct "fingerprint" of its crystalline structure.

The analysis of this compound via PXRD would involve irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered beams at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, reveals a series of peaks at specific angular positions. The position and intensity of these diffraction peaks are directly related to the crystal lattice structure of the compound, governed by Bragg's Law (nλ = 2d sinθ). Each crystalline solid possesses a unique diffraction pattern, allowing for unambiguous identification.

While specific, publicly accessible experimental PXRD data for this compound is not available in the cited literature, the technique remains crucial for its solid-state characterization. If a sample were analyzed, the resulting data would be compared against reference patterns from crystallographic databases or data from a known pure standard to confirm its identity and purity. The presence of sharp, well-defined peaks in the diffraction pattern would confirm the crystalline nature of the material, whereas a broad, featureless halo would indicate an amorphous state.

The following table illustrates the type of data that would be obtained from a PXRD analysis of a crystalline this compound sample. The 2θ values, corresponding d-spacings, and relative intensities are hypothetical but representative of a typical PXRD output for a crystalline organic compound.

Table 1: Illustrative Powder X-ray Diffraction Data for this compound

This table is for illustrative purposes to demonstrate the data format obtained from a PXRD experiment, as specific experimental data for this compound is not publicly available.

2θ (Degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
12.8 6.91 100
15.2 5.82 70
18.9 4.69 85
21.1 4.21 60
23.5 3.78 55
25.9 3.44 90

Furthermore, PXRD is a powerful tool for investigating the nanocrystallinity of a material. The width of the diffraction peaks is inversely proportional to the size of the crystalline domains, a phenomenon described by the Scherrer equation. Broader peaks suggest the presence of smaller crystallites, which is a key characteristic of nanomaterials. By analyzing the peak broadening, specifically the full width at half maximum (FWHM), the average crystallite size can be estimated. This is particularly important in pharmaceutical and materials science, where particle size can significantly influence properties like solubility and reactivity.

The calculation would proceed as shown in the illustrative table below, using the Scherrer equation:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean size of the ordered (crystalline) domains.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the peak in radians.

θ is the Bragg angle.

Table 2: Example Calculation of Nanocrystallite Size from a Hypothetical PXRD Peak

This table illustrates a hypothetical calculation based on a single diffraction peak.

Peak Position (2θ) FWHM (β) in Degrees FWHM (β) in Radians Bragg Angle (θ) in Radians cos(θ) Calculated Crystallite Size (D) in nm

Coordination Chemistry and Metal Complexation of Piperidine 1 Carbothiohydrazide

Piperidine-1-carbothiohydrazide as a Bidentate Ligand System

This compound functions as a versatile bidentate ligand, a molecule that can bind to a central metal atom through two of its atoms. This characteristic is central to its ability to form stable complexes with various metal ions.

Significance of Dual Coordinating Sites (Nitrogen and Sulfur Donor Atoms)

The coordinating power of this compound stems from its two donor atoms: a nitrogen atom and a sulfur atom. This dual-coordination capability allows it to form a stable five-membered ring structure with a metal ion, a configuration favored in coordination chemistry. The nitrogen atom, a hard donor, and the sulfur atom, a soft donor, provide versatile bonding options with a range of metal ions. This hard and soft acid-base (HSAB) principle is fundamental to understanding the stability and nature of the resulting metal complexes. Infrared spectral data have confirmed that the thione sulfur atom of the ligand participates in coordination with the metal, while 1H NMR data have revealed that coordination also occurs via a nitrogen atom with the loss of a proton. researchgate.net

Ligand Design Principles for Selective Metal Chelation

The design of ligands like this compound for selective metal chelation is a key area of research. The specific arrangement of its nitrogen and sulfur donor atoms allows for a degree of selectivity in binding to different metal ions. Factors such as the bite angle of the ligand (the angle between the two donor atoms and the metal), the steric hindrance around the coordinating sites, and the electronic properties of the ligand can be modified to enhance its affinity for a particular metal. This principle is crucial in the development of new metal complexes with desired properties. The ability to tune the ligand's structure allows for the rational design of complexes with specific geometries and stabilities.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can then be characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Chromium(III), Nickel(II), and Zinc(II) Ions

This compound and its derivatives have been shown to form stable complexes with a variety of transition metals, including Chromium(III), Nickel(II), and Zinc(II). For instance, complexes of a related ligand, 1-(Phenylamino)-4, 4, 6-trimethyl-3, 4-dihydropyrimidine-2-(1H)-thione, have been synthesized with Ni(II) and Zn(II). researchgate.net These complexes often exhibit a 1:2 metal-to-ligand stoichiometry. tsijournals.com The geometry of these complexes can vary, with studies on similar ligands suggesting tetrahedral or square planar geometries for Ni(II) and Zn(II) complexes. nih.gov The specific coordination environment is influenced by the metal ion's electronic configuration and the ligand's steric and electronic properties.

Formation of Complexes with Manganese(II), Copper(II), and Copper(I) Ions

Complexes of this compound and related ligands have also been successfully synthesized with Manganese(II) and Copper(II). researchgate.netitmedicalteam.pl For example, Cu(II) complexes of piperidinobenzyl semicarbazide (B1199961) have been prepared and characterized. tsijournals.com Research on similar sulfur-nitrogen donor ligands has demonstrated the formation of square planar Cu(II) complexes and octahedral Mn(III) complexes, with the manganese being oxidized from Mn(II) during the reaction. nih.gov The ability to form complexes with both Cu(II) and Cu(I) highlights the ligand's versatility in stabilizing different oxidation states of copper, which is significant for applications in catalysis and bioinorganic chemistry.

Stoichiometry and Ligation Behavior Variations in Different Metal Systems

Metal IonTypical Stoichiometry (Metal:Ligand)Observed Geometries
Nickel(II) 1:2Square Planar, Octahedral researchgate.net
Copper(II) 1:2, 1:1Square Planar tsijournals.comnih.govnih.gov
Zinc(II) 1:2Tetrahedral nih.gov
Manganese(II/III) 1:2Octahedral nih.gov
Chromium(III) -Octahedral

Electrochemical Properties and Molar Conductance of this compound Metal Complexes

The electrochemical behavior and molar conductance of metal complexes provide crucial information about their redox activity and electrolytic nature in solution. While specific studies on this compound complexes are limited, data from related piperidine (B6355638) and carbothiohydrazide derivatives offer valuable insights.

The molar conductivity of metal complexes helps in determining whether the coordinated anions are inside or outside the coordination sphere. Low molar conductance values for complexes of piperidine dithiocarbamate (B8719985) with various transition metals in DMF (ranging from 3 to 9.4 ohm⁻¹cm²mol⁻¹) suggest their non-electrolytic nature researchgate.net. This indicates that the anions are directly coordinated to the metal ion. Similarly, a series of Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes with a substituted pyran carboxylate ligand showed varying electrolytic natures based on their molar conductance values dntb.gov.ua. The trivalent metal complexes were found to be 1:3 electrolytes, while the bivalent ones were 1:2 electrolytes, indicating that the counter-ions are not part of the primary coordination sphere dntb.gov.ua.

Table 1: Molar Conductance of Representative Metal Complexes with Related Ligands

ComplexSolventMolar Conductance (Ω⁻¹cm²mol⁻¹)Electrolytic NatureReference
[Fe(pipdtc)₂en]DMF5.3Non-electrolyte researchgate.net
[Co(pipdtc)₂en]DMF9.4Non-electrolyte researchgate.net
[Ni(pipdtc)₂en]DMF4.1Non-electrolyte researchgate.net
[Cu(pipdtc)₂en]DMF3.8Non-electrolyte researchgate.net
[Cr(L)(Phen)Cl]Cl₂DMF1801:2 Electrolyte dntb.gov.ua
[Fe(L)(Phen)Cl]Cl₂DMF2101:2 Electrolyte dntb.gov.ua
[Co(L)(Phen)]Cl₂DMF1651:2 Electrolyte dntb.gov.ua
[Ni(L)(Phen)]Cl₂DMF1701:2 Electrolyte dntb.gov.ua
[Cu(L)(Phen)]Cl₂DMF1551:2 Electrolyte dntb.gov.ua
[Zn(L)(Phen)]Cl₂DMF1601:2 Electrolyte dntb.gov.ua

pipdtc = piperidine dithiocarbamate, L = Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, Phen = 1,10-phenanthroline (B135089)

Magnetic Susceptibility Measurements for Understanding Electronic Structures of Complexes

Magnetic susceptibility measurements are a fundamental tool for determining the electronic structure and geometry of transition metal complexes. The magnetic moment of a complex arises from the spin and orbital angular momenta of its unpaired electrons.

For instance, studies on metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have utilized magnetic susceptibility to propose their geometries. The Cu(II) complex exhibited a magnetic moment of 0.7 B.M., suggesting a distorted square planar geometry, while other complexes with Ni(II), Zn(II), Cd(II), and Sn(II) were found to be diamagnetic or had low magnetic moments, consistent with tetrahedral or square planar geometries. nih.gov In another study, the magnetic moment of a Cu(II) complex with a substituted terpyridine and clioquinol (B1669181) was used to infer its electronic configuration and coordination environment. dntb.gov.ua

The magnetic properties of Schiff base complexes with various transition metals have also been extensively studied. For example, the magnetic susceptibility of Cu(II), Co(II), Ni(II), Cd(II), Cr(III), and Fe(III) complexes with Schiff bases derived from 2-amino-6-methoxybenzothiazole (B104352) helped in proposing octahedral structures. mdpi.com A review on transition metal complexes of thiosemicarbazides and thiocarbohydrazides also highlights the importance of magnetic measurements in their characterization. nih.gov

Table 2: Magnetic Moments of Representative Metal Complexes with Related Ligands

ComplexMetal IonMagnetic Moment (B.M.)Proposed GeometryReference
[Cu(APTH)₂]Cu(II)0.7Distorted Square Planar nih.gov
[Ni(APTH)₂]Ni(II)DiamagneticSquare Planar nih.gov
[Zn(APTH)₂]Zn(II)DiamagneticTetrahedral nih.gov
[Cd(APTH)₂]Cd(II)DiamagneticTetrahedral nih.gov
[Sn(APTH)₂]Sn(II)DiamagneticTetrahedral nih.gov
[Cu(NB)₂Cl₂]Cu(II)1.85Octahedral mdpi.com
[Co(NB)₂Cl₂]Co(II)4.95Octahedral mdpi.com
[Ni(NB)₂Cl₂]Ni(II)3.15Octahedral mdpi.com

APTH = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, NB = Schiff base from 2-amino-6-methoxybenzothiazol and 2-nitrobenzaldehyde (B1664092)

Investigation of Ligand Exchange Dynamics in Metal Complexes

The study of ligand exchange dynamics provides insights into the reactivity and stability of metal complexes in solution. These reactions involve the substitution of one ligand in the coordination sphere of a metal ion by another.

The kinetics of ligand exchange can be investigated using various techniques, including spectrophotometry and mass spectrometry. nih.gov For example, the kinetics of the substitution reaction of copper(II) complexes containing a tridentate Schiff base with a tetraamine (B13775644) macrocyclic ligand were studied spectrophotometrically. The results indicated a biphasic reaction, with the first step being fast and dependent on the concentration of the entering macrocyclic ligand, while the second step was slower and independent of the entering ligand's concentration. This suggests a stepwise mechanism involving the formation of an intermediate complex.

The dynamics of ligand substitution in labile cobalt(II) complexes have been resolved using ultrafast T-jump experiments, revealing a stepwise mechanism with time scales ranging from picoseconds to nanoseconds. nih.gov The study highlighted that the reaction rate is significantly influenced by structural changes, such as the transformation from octahedral to tetrahedral geometry. nih.gov

General principles of ligand substitution in octahedral complexes often follow a dissociative (D) or interchange (I) mechanism. The Eigen-Wilkins mechanism, which involves the formation of an encounter complex between the metal complex and the entering ligand, is a common pathway for interchange reactions. uvic.ca The lability of a metal complex towards ligand substitution is influenced by factors such as the nature of the metal ion, its oxidation state, and the electronic and steric properties of the ligands. uvic.ca While specific ligand exchange studies on this compound complexes are scarce, the principles derived from studies of similar systems provide a framework for understanding their potential reactivity.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Architecture and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of piperidine-1-carbothiohydrazide at the atomic level. These methods allow for the precise determination of its three-dimensional structure, conformational preferences, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set, have been utilized to determine key structural parameters.

In a study on N'-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]this compound, single-crystal X-ray diffraction analysis confirmed that the piperidine (B6355638) ring adopts a stable chair conformation. acs.orgnih.gov This experimental finding is consistent with theoretical predictions for piperidine-containing compounds, where the chair form minimizes steric strain. The experimentally determined bond lengths in this derivative provide a valuable reference for validating the accuracy of DFT-optimized geometries. acs.orgnih.gov

Table 1: Selected Experimental Bond Lengths for a this compound Derivative

BondLength (Å)
C=S1.672(5)
C-N (thioamide)1.336(6)
N-N1.355(5)
C=N (imine)1.303(5)

Data sourced from a study on N′-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]this compound. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis investigates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For thiosemicarbazone derivatives, the HOMO is typically localized on the electron-rich thiosemicarbazide (B42300) moiety, indicating its role as the primary electron donor. The LUMO, conversely, is often distributed over the molecule, ready to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. Computational studies on related thiosemicarbazone compounds have shown that these calculations are vital for understanding their electronic behavior. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χA measure of the electrophilic power of a molecule.

Natural Bond Orbital (NBO) Analysis for Understanding Bonding Nature and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding interactions and charge distribution within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilizing energy associated with these interactions.

Computational Spectroscopy: Theoretical Prediction of FTIR and Electronic Transitions

Computational methods can predict the spectroscopic properties of molecules, such as their infrared (IR) spectra and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and assigning specific spectral features to molecular vibrations and electronic transitions.

For derivatives of this compound, such as (E)-N′′-(2,6-Dichlorobenzylidene)this compound, experimental Fourier-transform infrared (FTIR) spectra show characteristic bands for N-H, C=N, and C=S stretching vibrations. nih.gov Theoretical calculations of vibrational frequencies can help to precisely assign these bands.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. For a methoxy-isatin derivative of this compound, experimental UV-Vis spectra have been reported. acs.orgresearchgate.net TD-DFT calculations can elucidate the nature of the electronic transitions, such as n → π* and π → π*, that give rise to the observed absorption bands.

Spin Density Calculations in Paramagnetic Metal Complexes

When this compound acts as a ligand to form complexes with paramagnetic metal ions, such as copper(II), the resulting complexes have unpaired electrons. Spin density calculations can map the distribution of this unpaired electron spin throughout the complex. This information is crucial for understanding the magnetic properties of the complex and the nature of the metal-ligand bonding. Such calculations are particularly relevant for interpreting results from techniques like electron paramagnetic resonance (EPR) spectroscopy. For instance, studies on copper(II) complexes with thiosemicarbazone ligands utilize these calculations to understand their electronic structure and reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Complexes

Molecular Dynamics (MD) simulations provide a way to study the movement and conformational changes of molecules over time, offering insights into their dynamic behavior in different environments, such as in a solvent. For metal complexes of thiosemicarbazone derivatives, MD simulations can be used to assess the stability of the complex in solution. researchgate.net

Computational Analysis of Drug-Likeness Parameters (e.g., ADME Predictions)

In modern drug discovery, the evaluation of a compound's pharmacokinetic properties through computational methods is a critical step. This in silico analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters helps to predict a molecule's viability as a drug candidate early in the development process, saving significant time and resources. nih.gov For novel compounds, this analysis is often centered around established guidelines like Lipinski's Rule of Five, which outlines the physicochemical properties common to orally active drugs. numberanalytics.comscfbio-iitd.res.in

Research into various series of this compound derivatives consistently shows a strong adherence to the principles of drug-likeness. For instance, computational studies on newly synthesized derivatives frequently involve the calculation of parameters that are crucial for oral bioavailability. These parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (Log P), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). youtube.com

A common finding is that many derivatives containing the this compound scaffold exhibit properties well within the limits set by Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight < 500 g/mol numberanalytics.com

Log P < 5 numberanalytics.com

Hydrogen bond donors < 5 numberanalytics.com

Hydrogen bond acceptors < 10 numberanalytics.com

The table below presents a generalized summary of findings from computational analyses of various this compound derivatives, demonstrating their compliance with key drug-likeness parameters.

ParameterGuideline/RuleTypical Finding for DerivativesPredicted Implication
Molecular Weight (MW)Lipinski: &lt;500 g/molGenerally compliantGood absorption and permeation
Lipophilicity (Log P)Lipinski: &lt;5Generally compliantBalanced solubility and permeability
H-Bond Donors (HBD)Lipinski: &lt;5Generally compliantEnhanced membrane penetration
H-Bond Acceptors (HBA)Lipinski: &lt;10Generally compliantEnhanced membrane penetration
Molar RefractivityGuideline: 40-130Often within rangeGood polarizability and binding

These computational evaluations are fundamental in guiding the synthesis and selection of the most promising compounds for further preclinical testing. nih.govnih.gov The consistent compliance of this compound derivatives with these rules underscores the value of this scaffold in medicinal chemistry for developing new therapeutic agents. nih.gov

Mechanistic Insights and Structure Activity Relationship Sar Studies

Elucidating the Influence of Structural Modifications on Biological Relevance

Impact of Halogenation, Alkyl, and Aryl Substitutions on Compound Activity

The biological activity of piperidine (B6355638) derivatives is highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net The introduction of different functional groups, such as halogens, and alkyl and aryl moieties, can significantly alter the pharmacodynamic and pharmacokinetic properties of the parent compound. researchgate.net

Systematic studies have shown that all four substituents on the piperidine core play a crucial role in the compound's inhibitory activity against enzymes like farnesyltransferase. nih.gov For instance, in a series of N-aryl-piperidine derivatives, the agonistic activity at the human histamine (B1213489) H3 receptor was greatly influenced by the substituents on the aromatic ring. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of piperidine derivatives:

Substitution Effect on Biological Activity Example Compound/Study
Halogenation Can enhance activity, but the position is critical.A study on farnesyltransferase inhibitors showed that a bromophenyl group at a specific position was part of a potent inhibitor. nih.gov
Alkyl Substitution The length and position of alkyl chains can significantly influence biological activity.In tetracyclic bis-piperidine alkaloids, the length of alkyl substitutions was found to significantly influence anticancer activity. mdpi.com
Aryl Substitution The nature and substitution pattern of the aryl ring are critical for activity and selectivity.N-aryl-piperidine derivatives showed that substituents on the aromatic ring greatly influenced their agonistic activity on the human histamine H3 receptor. nih.gov

Role of Heteroaromatic Ring Variations (e.g., Pyridine (B92270) vs. Pyrazine) on Activity

The nature of the heteroaromatic ring attached to the piperidine-1-carbothiohydrazide scaffold plays a significant role in determining the biological activity of the resulting derivatives. Studies comparing pyridine and pyrazine (B50134) rings have demonstrated clear differences in the potency of these compounds.

In a study on tuberculostatic activity, it was observed that for 6-substituted derivatives, the pyrazine ring was less basic than the pyridine ring, which correlated with a decrease in activity. mdpi.com The order of activity was generally found to be higher for pyridine derivatives compared to their pyrazine counterparts. mdpi.com

The table below illustrates the influence of heteroaromatic ring variations on tuberculostatic activity:

Heteroaromatic Ring Basicity Relative Tuberculostatic Activity
Pyridine More BasicHigher
Pyrazine Less BasicLower

This suggests that the electronic properties of the heteroaromatic ring are a key determinant of the biological efficacy of these compounds.

Effects of Diverse Cyclic Amine Moieties (Piperidine, Pyrrolidine (B122466), Morpholine) in Derivatives

The cyclic amine moiety within the structure of these derivatives is another critical factor influencing their biological relevance. Comparative studies involving piperidine, pyrrolidine, and morpholine (B109124) have revealed a clear hierarchy of activity.

For 6-substituted pyridine and pyrazine derivatives with tuberculostatic activity, the potency decreased in the order: piperidine > pyrrolidine > morpholine. mdpi.com This trend was correlated with the basicity of these cyclic amines, with the more basic piperidine and pyrrolidine showing higher activity than the less basic morpholine. mdpi.com Similarly, in the context of aryloxypropanolamines, replacing a primary amino group with cyclic structures like piperidine, pyrrolidine, and morpholine was found to increase analgesic activity. nih.gov

The following table summarizes the observed activity trends for different cyclic amine moieties:

Cyclic Amine Moiety Relative Basicity Observed Biological Activity Trend
Piperidine HighHighest
Pyrrolidine HighIntermediate to High
Morpholine LowLowest

Conformational Analysis of Zwitterionic Forms and Their Structural Implications

While direct conformational analysis of zwitterionic this compound is not extensively detailed in the provided results, the general principles suggest that the charge separation in a zwitterion would lead to a more rigid and planar conformation. This can enhance binding to a receptor or enzyme active site through specific electrostatic and hydrogen bond interactions. The structural rigidity can also reduce the entropic penalty upon binding, leading to higher affinity.

Mechanistic Exploration of Compound Interactions with Biological Targets

Derivatives of this compound have been shown to interact with a variety of biological targets, leading to a broad range of pharmacological activities. nih.govclinmedkaz.org These interactions are often driven by the specific structural features of the compounds.

For instance, some piperidine derivatives have been identified as inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins like Ras, which is implicated in cancer. nih.gov These inhibitors were found to be competitive with the Ras protein, suggesting they bind to the same site on the enzyme. nih.gov Other piperidine derivatives have been shown to interact with DNA, with a preference for intercalation, which can contribute to their anticancer effects. nih.gov The ability to scavenge reactive oxygen species (ROS) has also been linked to the antiproliferative activities of some piperidine compounds. nih.gov

Correlation between Ligand Polarity, Chelation Processes, and Biological Potency Enhancement

The polarity of the ligand and its ability to chelate metal ions are important factors that can enhance the biological potency of this compound derivatives.

Increased ligand polarity can improve solubility and bioavailability, while also facilitating stronger interactions with polar residues in a biological target. Chelation, the process of forming multiple coordinate bonds with a central metal ion, is a known mechanism for the enhancement of biological activity. ajchem-a.com Metal chelation can alter the physicochemical properties of the compound, such as its lipophilicity, and can also be directly involved in the mechanism of action, for example, by inhibiting metalloenzymes.

Studies have shown that some piperidine derivatives possess metal ion chelating capabilities, which contribute to their antioxidant and anti-Alzheimer's properties. ajchem-a.com A linear and exponential correlation has been observed between the DNA interaction constant (Kb) and the GI50 (half maximal growth inhibition concentration) for several human cancer cell lines, suggesting that stronger binding, potentially influenced by chelation, leads to higher cytotoxic potency. nih.gov

Advanced Applications in Organic Synthesis and Material Science

Utilization of Piperidine-1-carbothiohydrazide and Derivatives as Key Intermediates in Heterocycle Synthesis

This compound and its related carbothiohydrazide analogs are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds. bohrium.comresearchgate.net The presence of both a hydrazino and a thione group within their structure allows for a variety of chemical transformations, leading to the formation of five- and six-membered heterocyclic rings. bohrium.comresearchgate.net These structures are of significant interest due to their prevalence in natural products, medicinal molecules, and functional organic materials. bohrium.com

Carbothiohydrazides can react with various electrophilic reagents to yield a diverse range of heterocyclic systems. For instance, their reaction with reagents such as arylmethylenemalononitrile, aromatic aldehydes, bis(methylthio)methylenemalononitrile, dimethyl acetylenedicarboxylate, and cyanoguanidine can produce thiadiazoles, thiazoles, triazoles, and triazines. bohrium.comresearchgate.net The versatility of carbothiohydrazides surpasses that of thiourea (B124793) derivatives in many heterocyclic synthesis applications. researchgate.net

The synthesis of piperidines themselves, a core component of the title compound, can be achieved through various methods, including the N-heterocyclization of primary amines with diols catalyzed by iridium complexes, one-pot cyclocondensation of alkyl dihalides with primary amines or hydrazines under microwave irradiation, and the reduction of pyridine (B92270) N-oxides. organic-chemistry.org These methods provide access to the foundational piperidine (B6355638) structure, which can then be further elaborated.

The following table summarizes the types of heterocyclic compounds synthesized from carbothiohydrazide intermediates and the reagents commonly employed.

Heterocyclic ProductReagents
ThiadiazolesArylmethylenemalononitrile, Aromatic Aldehydes
ThiazolesBis(methylthio)methylenemalononitrile
TriazolesDimethyl acetylenedicarboxylate
TriazinesCyanoguanidine

This table illustrates the diversity of heterocyclic systems accessible from carbothiohydrazide precursors through reactions with various electrophiles.

Role in Condensation Reactions for Constructing Complex Chemical Scaffolds

This compound and its derivatives are instrumental in condensation reactions aimed at constructing complex chemical scaffolds. These scaffolds are often the core structures of biologically active molecules and are crucial in drug discovery and development. nih.govnih.gov The piperidine moiety itself is a significant structural component in many pharmaceutical compounds and natural products, influencing their biological properties. ajchem-a.comijnrd.org

One notable application involves the synthesis of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety. nih.gov By varying substituents on the indolin-2-one scaffold and the phenyl group of the piperazine (B1678402) ring, a library of compounds can be generated. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships.

Multicomponent reactions (MCRs) represent a powerful strategy for the efficient synthesis of complex piperidine scaffolds. nih.govresearchgate.net These reactions allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity and diversity. researchgate.net For example, a four-component reaction involving an intermolecular Diels-Alder reaction has been utilized to produce piperidone scaffolds. researchgate.net

The development of practical and simple methods for the synthesis of various regio- and diastereoisomers of substituted piperidines, such as methyl-substituted pipecolinates, further expands the accessible chemical space for drug discovery. whiterose.ac.uknih.gov These methods often involve steps like pyridine hydrogenation and base-mediated epimerization. whiterose.ac.uknih.gov

The table below provides examples of complex chemical scaffolds synthesized using piperidine-containing intermediates.

Scaffold TypeSynthetic StrategyKey Intermediates
Indolin-2-one derivativesCondensation4-Phenylpiperazine-1-carbothiohydrazide
Piperidone scaffoldsFour-component Diels-Alder reaction3-Trialkylsilyloxy-2-azadienes
Methyl substituted pipecolinatesPyridine hydrogenation and epimerizationDisubstituted pyridines

This table highlights different strategies and intermediates used to construct complex chemical scaffolds incorporating the piperidine motif.

Exploration of this compound in the Development of New Ligand Systems

The structural characteristics of this compound and its derivatives make them attractive candidates for the development of new ligand systems for various applications, including coordination chemistry and medicinal chemistry. nih.govresearchgate.net The nitrogen and sulfur atoms within the carbothiohydrazide group can act as donor atoms, allowing these molecules to chelate with metal ions. researchgate.net

Research has shown that ligands derived from carbothiohydrazides can form stable complexes with various metal ions. researchgate.net The resulting metal complexes often exhibit interesting spectral and magnetic properties. The coordination behavior of these ligands can be tuned by modifying the substituents on the piperidine ring or the carbothiohydrazide moiety.

In the context of medicinal chemistry, piperidine derivatives are crucial components of ligands targeting a range of biological receptors. For instance, piperidine-based scaffolds have been identified as important for dual-acting antagonists of the histamine (B1213489) H3 and sigma-1 receptors. nih.gov The piperidine ring is often a key structural element for achieving high affinity and selectivity for these targets. nih.gov Furthermore, novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their biological activity. nih.gov

The development of new synthetic methodologies, such as the synthesis of aminoethyl-substituted piperidine derivatives, allows for the creation of novel ligands with potentially improved properties. nih.gov Molecular modeling and dynamics simulations can provide insights into the interactions between these ligands and their protein targets, guiding the design of more potent and selective molecules. nih.gov

The following table presents examples of ligand systems based on piperidine derivatives and their targeted applications.

Ligand SystemTarget/ApplicationKey Structural Features
1-[4-(2-Phenyl)benzopyridineformyl]-4-phenyl-3-thiosemicarbazide metal complexesCoordination ChemistryTetradentate ligand with N and S donor atoms
Piperidine-based dual H3/σ1 receptor antagonistsNeuropathic pain therapyPiperidine moiety as a fundamental structural element
4-(2-Aminoethyl)piperidine derivativesσ1 Receptor Ligands4-(2-Aminoethyl)piperidine scaffold

This table showcases the diverse applications of piperidine-based ligands, from fundamental coordination chemistry to the development of targeted therapeutics.

Future Research Trajectories and Perspectives

Design and Synthesis of Piperidine-1-carbothiohydrazide Derivatives with Tunable Properties

The modular nature of this compound allows for systematic structural modifications to fine-tune its physicochemical and biological properties. Future research will likely focus on the strategic introduction of various substituents onto both the piperidine (B6355638) and the carbothiohydrazide moieties.

The synthesis of derivatives with diverse functionalities is a key area of interest. For instance, the reaction of this compound with various aldehydes and ketones can yield a wide array of Schiff base derivatives. Research has shown that introducing different aromatic or heteroaromatic aldehydes can lead to compounds with varying biological activities. A study on cinnamaldehyde (B126680) thiosemicarbazone derivatives containing a piperidine moiety demonstrated that compounds like N'-((1E, 2E)-3-(4-chlorophenyl)allylidene)this compound and N'-((1E, 2E)-3-phenylallylidene)this compound exhibit significant fungicidal properties. ccspublishing.org.cn This highlights the potential for creating a library of analogs with a spectrum of biological effects by varying the aldehyde component.

Furthermore, functionalization at different positions of the piperidine ring can significantly impact the molecule's properties. nih.gov Techniques for site-selective C-H functionalization could be employed to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, leading to a diverse set of positional isomers with potentially distinct biological profiles. nih.gov The choice of protecting groups on the piperidine nitrogen, such as Boc or Bs, can also influence the stereoselectivity of these functionalization reactions. nih.gov

The exploration of this compound derivatives is not limited to small molecule modifications. The core structure can be incorporated into larger molecular architectures, such as in the synthesis of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. nih.gov In these examples, the this compound acts as a building block for more complex molecules with potential therapeutic applications.

The ability to rationally design and synthesize these derivatives opens up possibilities for creating compounds with tailored properties for specific applications, ranging from medicinal chemistry to materials science.

In-depth Mechanistic Studies at the Molecular and Supramolecular Levels

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing novel chemical transformations. Future research should delve into the intricate details of its reactivity at both the molecular and supramolecular levels.

At the molecular level, computational methods like Density Functional Theory (DFT) can be employed to elucidate reaction pathways. For example, in reactions where this compound or its derivatives act as catalysts or intermediates, DFT calculations can help to understand the transition states and intermediates involved. This approach has been successfully used to study the mechanism of guanidine-catalyzed reactions, providing insights into whether the reaction proceeds via a general base mechanism or through the formation of a catalyst-substrate adduct. rsc.orgrsc.org Similar studies on this compound could reveal the role of the piperidine nitrogen and the carbothiohydrazide group in facilitating chemical transformations.

The investigation of reaction mechanisms is not limited to computational approaches. Experimental studies, such as kinetic analysis and isotopic labeling, can provide valuable data to support or refute proposed mechanisms. For instance, in the cycloaddition reactions of CO2 with epoxides catalyzed by amine-functionalized ionic liquids, mechanistic studies revealed the dual role of the catalyst in ring-opening and stabilization of intermediates. frontiersin.org

At the supramolecular level, the ability of this compound and its derivatives to form hydrogen bonds and coordinate with metal ions warrants further investigation. The hydrogen bonding capabilities of the N-H and C=S groups can lead to the formation of well-defined supramolecular assemblies. Understanding these non-covalent interactions is essential for designing crystal structures with desired properties and for understanding the behavior of these compounds in biological systems.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling is poised to play an increasingly important role in the predictive design of this compound derivatives. By leveraging computational tools, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the most promising properties, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique for correlating the structural features of molecules with their biological activity. nih.gov For piperidine derivatives, QSAR studies have been used to develop predictive models for their activity as CCR5 antagonists. nih.gov Similar approaches can be applied to this compound derivatives to predict their activity in various biological assays. These models can be built using a variety of molecular descriptors, including structural, electronic, and topological parameters. nih.gov

Molecular docking simulations can provide insights into the binding modes of this compound derivatives with their biological targets. This information is invaluable for structure-based drug design, allowing for the rational optimization of ligand-receptor interactions. For instance, docking studies have been used to guide the design of PPARδ agonists with a 4-(1-pyrrolidinyl)piperidine (B154721) structure. nih.gov

Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of this compound and its derivatives, as well as their interactions with solvent molecules and biological membranes. This can provide a more dynamic picture of their behavior at the molecular level.

The integration of these computational methods will enable a more rational and efficient approach to the design and discovery of new this compound-based compounds with desired functionalities.

Development of Targeted Ligand Systems for Specific Chemical Transformations

The inherent coordinating ability of the sulfur and nitrogen atoms in the carbothiohydrazide moiety, coupled with the versatile piperidine scaffold, makes this compound an excellent candidate for the development of targeted ligand systems for specific chemical transformations.

These ligands can be designed to coordinate with a variety of metal ions, forming catalysts for a range of organic reactions. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the piperidine ring or the carbothiohydrazide group, thereby influencing the activity and selectivity of the metal catalyst. For example, piperidine-based ligands have been used in the development of dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands. nih.govnih.gov

The development of chiral this compound derivatives as ligands for asymmetric catalysis is a particularly promising area of research. By introducing stereocenters into the piperidine ring, it may be possible to create catalysts that can induce high levels of enantioselectivity in a variety of chemical reactions.

Furthermore, this compound and its derivatives can be immobilized on solid supports to create heterogeneous catalysts. These supported catalysts offer several advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse, which aligns with the principles of green chemistry.

The design and synthesis of novel this compound-based ligands will undoubtedly lead to the discovery of new and efficient catalytic systems for a wide range of chemical transformations.

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

Future research will undoubtedly focus on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of this compound and its derivatives. This aligns with the growing importance of green chemistry principles in modern chemical synthesis. nih.govresearchgate.netnih.govfigshare.com

One area of focus will be the development of one-pot multicomponent reactions. ajchem-a.com These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.

The use of alternative and greener reaction media, such as water or ionic liquids, will also be explored. Water, being a non-toxic and readily available solvent, is an attractive medium for organic synthesis. nih.gov The development of water-catalyzed reactions for the synthesis of piperidine derivatives is an active area of research. ajchem-a.com

Furthermore, the use of microwave irradiation and ultrasound as energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The application of these technologies to the synthesis of this compound derivatives should be investigated.

The development of catalytic methods that avoid the use of stoichiometric amounts of hazardous reagents is another key aspect of green chemistry. For instance, the use of catalytic amounts of non-toxic metals or organocatalysts can significantly improve the environmental footprint of a synthetic process.

By embracing these green chemistry approaches, future research can ensure that the synthesis of this compound and its derivatives is not only efficient but also environmentally responsible.

Q & A

Q. What are the common synthetic routes for Piperidine-1-carbothiohydrazide derivatives, and how are reagents selected?

Methodological Answer: this compound derivatives are typically synthesized via condensation reactions between this compound and substituted aldehydes/ketones. Key steps include:

  • Reagent Selection : Use aromatic aldehydes (e.g., 3,5-difluorobenzaldehyde) to introduce substituents affecting bioactivity.
  • Conditions : Reactions are performed in ethanol under reflux (60–80°C) for 4–6 hours, with catalytic acetic acid .
  • Purification : Recrystallization using ethanol or column chromatography improves purity.
    Example yields: 3d (78% with 3,5-difluorobenzaldehyde) vs. 3e (54% with 3-fluorobenzaldehyde), highlighting substituent effects on reactivity .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrazone bond formation (e.g., N–H proton at δ 10–12 ppm) and aromatic substitution patterns .
  • IR Spectroscopy : Detect thioamide (C=S stretch at ~1200 cm⁻¹) and hydrazine (N–H stretch at ~3200 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ for C13H15F2N3S at m/z 284.08) .

Q. How should this compound be stored to ensure stability during experiments?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis or oxidation .
  • Handling : Use inert atmospheres (N2/Ar) during synthesis to minimize degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

Methodological Answer: Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction purification. Ethanol balances yield and ease of isolation .
  • Catalyst Use : Acetic acid (5–10 mol%) accelerates imine formation. Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) .
  • Temperature Control : Higher temperatures (80°C) increase reaction rates but may promote side reactions (e.g., oxidation).

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer:

  • Meta-Analysis : Quantify heterogeneity using Higgins’ statistic to assess variability across studies (e.g., fungicidal IC50 discrepancies due to assay protocols) .
  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups in 3d enhance antifungal activity vs. 3e) .
  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize environmental variability .

Q. What computational methods predict the reactivity of this compound in novel derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., fungal CYP51) to prioritize synthesis .
  • PubChem Data : Use InChI keys (e.g., NUOSLMCEEMBSSI-UHFFFAOYSA-N) to cross-reference experimental and computational properties .

Q. How to design stability studies for this compound under varying environmental conditions?

Methodological Answer:

  • Degradation Pathways : Monitor hydrolysis (via HPLC) at pH 2–10 and 40°C to identify instability triggers .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) over 72 hours .
  • Data Analysis : Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. What strategies improve the bioavailability of this compound derivatives in pharmacological studies?

Methodological Answer:

  • Lipinski’s Rule Compliance : Ensure derivatives meet criteria (e.g., molecular weight <500 Da, logP <5) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability .
  • In Vitro Models : Use Caco-2 cell monolayers to assess intestinal absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.